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molecular formula C8H7N3O2 B1356388 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione CAS No. 80708-25-4

4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione

Cat. No. B1356388
M. Wt: 177.16 g/mol
InChI Key: QLHZGZKFJLIDJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04902686

Procedure details

3-amino-2-(N-methylamino)-pyridine (0.1 mol) and oxalic acid dihydrate (0,12 mol) was dissolved in 4N HCl (400 ml). The solution was refluxed for 8 hours and then cooled to room temperature whereby the title compound precipitated as crystals. The crystals were separated by filtration and then washed with water. m.p. 271°-272° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([NH:8][CH3:9])=[N:4][CH:5]=[CH:6][CH:7]=1.O.O.[C:12](O)(=[O:16])[C:13](O)=[O:14]>Cl>[CH3:9][N:8]1[C:13](=[O:14])[C:12](=[O:16])[NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[N:4][C:3]1=2 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
NC=1C(=NC=CC1)NC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.C(C(=O)O)(=O)O
Name
Quantity
400 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 8 hours
Duration
8 h

Outcomes

Product
Name
Type
product
Smiles
CN1C2=C(NC(C1=O)=O)C=CC=N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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